N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide
Description
N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a 1,3-thiazole ring, a methylene linker, and a 4-(trifluoromethyl)benzenesulfonamide group. This compound combines key pharmacophoric elements: the sulfonamide moiety is often associated with enzyme inhibition (e.g., carbonic anhydrases), while the thiazole and trifluoromethyl groups enhance metabolic stability and target binding through hydrophobic and electronic effects .
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S2/c17-16(18,19)13-3-5-14(6-4-13)26(23,24)21-10-12-2-1-8-22(11-12)15-20-7-9-25-15/h3-7,9,12,21H,1-2,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXPWFQLESTAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be constructed via the hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.
Coupling Reactions: The thiazole and piperidine rings are then coupled using a suitable linker, such as a methylene bridge, under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide.
Sulfonamide Formation: Finally, the sulfonamide group is introduced through the reaction of the intermediate compound with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures to N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide exhibit promising anticancer properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced anticancer activity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound's ability to induce apoptosis in cancer cells by activating specific caspases has been highlighted as a potential mechanism for its anticancer effects.
Antimicrobial Properties
The compound's sulfonamide structure suggests potential antimicrobial activity. Similar sulfonamide derivatives have been evaluated for their efficacy against various bacterial strains, including multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These studies indicate that compounds with thiazole and piperidine components can serve as lead compounds for developing new antimicrobial agents that combat antibiotic resistance .
Enzyme Inhibition
The compound may inhibit specific enzymes involved in critical metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and infections. For example, certain derivatives have been shown to inhibit enzymes that play a role in tumor progression.
Receptor Modulation
Interaction with various receptors can alter cellular signaling pathways. This modulation may be beneficial in treating diseases such as depression or anxiety. The precise interactions remain an area of active research, with ongoing studies aimed at elucidating these mechanisms further .
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
Study 1: Anticancer Evaluation
A study investigating the anticancer properties of similar sulfonamide derivatives found that specific compounds could significantly reduce cell viability in breast and lung cancer cell lines. The study concluded that the incorporation of trifluoromethyl groups enhances the anticancer efficacy of these compounds.
Study 2: Antimicrobial Testing
In another research effort focused on antimicrobial activity, several thiazole-containing sulfonamides were synthesized and tested against Candida species. Some derivatives exhibited greater efficacy than traditional antifungal agents like fluconazole, suggesting their potential as new therapeutic options for fungal infections .
Mechanism of Action
The mechanism of action of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Core Heterocycles and Substituents
- Compound 31 (): N-[1-(4-Cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(1,3-thiazol-2-yl)quinoline-4-carboxamide Shares the 1,3-thiazol-2-yl group but incorporates a quinoline-carboxamide scaffold instead of a piperidine-sulfonamide. The trifluoromethyl group enhances lipophilicity, similar to the target compound .
- 1309432-74-3 (): N-{2,4-difluoro-3-[4-(oxetan-3-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl]-phenyl}-4-trifluoromethylbenzenesulfonamide Contains the 4-(trifluoromethyl)benzenesulfonamide group but replaces the piperidine-thiazole system with a pyrrolopyrimidine-oxetane motif, suggesting divergent biological targets .
- Filapixant (): 3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide Features a thiazole and trifluoromethylpyrimidine but lacks the sulfonamide group. Its role as a purinoreceptor antagonist highlights the versatility of thiazole-trifluoromethyl motifs in receptor targeting .
Sulfonamide Derivatives
Physicochemical Properties
Biological Activity
N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the compound's structure, synthesis, pharmacological properties, and relevant research findings.
1. Structural Characteristics
The compound features:
- Thiazole Ring : Known for its role in various biological activities.
- Piperidine Ring : Often associated with neuroactive compounds.
- Trifluoromethyl Group : Enhances biological activity and pharmacokinetic properties.
The unique combination of these functional groups suggests significant potential for therapeutic applications, particularly in oncology and antimicrobial therapies.
2. Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Thiazole and Piperidine Intermediates : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, while the piperidine ring is often prepared via hydrogenation of pyridine derivatives.
- Coupling Reaction : The final step involves the coupling of the thiazole and piperidine intermediates with 4-(trifluoromethyl)benzoyl chloride under basic conditions, usually employing triethylamine or pyridine as a base to neutralize hydrochloric acid byproducts.
3.1 Anticancer Properties
Research indicates that compounds with similar structures exhibit promising anticancer activity. Notably:
- Cell Lines Tested : The compound has shown efficacy against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells.
- Mechanism of Action : It is believed that the trifluoromethyl group significantly enhances anticancer activity by inducing apoptosis in cancer cells through caspase activation pathways .
3.2 Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Inhibition of Bacterial Enzymes : Similar thiazole derivatives have been shown to inhibit bacterial enzymes, leading to antimicrobial effects .
- Biofilm Disruption : Some studies suggest that thiazole-containing compounds can disrupt biofilms formed by bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
4.1 Study on Anticancer Activity
In a study focusing on thiazole derivatives, it was found that specific substitutions on the thiazole ring significantly influenced anticancer activity. For instance, modifications leading to enhanced hydrophobic interactions were correlated with increased cytotoxicity against cancer cell lines .
4.2 Study on Antimicrobial Properties
Another study evaluated various thiazole-based compounds for their ability to combat biofilms in bacterial cultures. The results indicated that certain structural features were critical for enhancing antimicrobial efficacy, particularly against resistant strains .
5. Conclusion
This compound is a promising candidate in drug development due to its multifaceted biological activities. Its unique structural features allow it to interact with various biological targets, making it a valuable subject for further research in medicinal chemistry.
Q & A
Q. What are the critical steps and conditions for synthesizing N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide?
- Methodology : The synthesis involves multi-step reactions, typically starting with the preparation of the piperidine-thiazole intermediate. Key steps include:
- Step 1 : Formation of the thiazole ring via cyclization of thiourea derivatives or coupling of 2-aminothiazole with a piperidine precursor under reflux in solvents like ethanol or DMF .
- Step 2 : Introduction of the sulfonamide group via nucleophilic substitution, using 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃ or Et₃N) .
- Step 3 : Purification via column chromatography or recrystallization to isolate the final product, with yields typically ranging from 45% to 70% .
Key Conditions :
| Step | Solvent | Temperature | Catalyst/Purification |
|---|---|---|---|
| 1 | DMF | 80–100°C | K₂CO₃, monitored by TLC |
| 2 | CH₂Cl₂ | 0–25°C | Et₃N, HPLC purification |
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify the integration of protons (e.g., trifluoromethyl at δ ~7.5 ppm) and carbons in the thiazole, piperidine, and sulfonamide moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 434.1) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is validated using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound?
- Methodology :
- Catalyst Screening : Testing bases like DBU or NaH for sulfonamide coupling can improve reaction efficiency .
- Solvent Optimization : Replacing DMF with acetonitrile reduces side reactions during thiazole formation .
- In-line Monitoring : Use of FTIR or Raman spectroscopy to track reaction progress in real time, minimizing byproducts .
Q. What is the structure-activity relationship (SAR) of the trifluoromethyl and sulfonamide groups in modulating biological activity?
- Methodology :
- Comparative Studies : Analogues lacking the trifluoromethyl group show reduced binding affinity (e.g., IC₅0 increases from 12 nM to >1 µM in enzyme assays), indicating its role in hydrophobic interactions .
- Molecular Dynamics Simulations : The sulfonamide group forms hydrogen bonds with catalytic residues (e.g., in carbonic anhydrase IX), as shown in docking studies .
- Pharmacokinetic Profiling : The trifluoromethyl group enhances metabolic stability (t₁/₂ = 4.2 h vs. 1.5 h for non-fluorinated analogues) in hepatic microsome assays .
Q. How can contradictions in biological data (e.g., in vitro vs. in vivo efficacy) be resolved?
- Methodology :
- Bioavailability Analysis : Measure plasma protein binding (e.g., >90% binding reduces free drug concentration in vivo) .
- Metabolite Identification : LC-MS/MS detects sulfonamide cleavage products that may explain reduced in vivo activity .
- Permeability Assays : Caco-2 cell models assess blood-brain barrier (BBB) penetration; high tPSA (>90 Ų) correlates with peripheral restriction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
